2-Bromo-4'-methylacetophenone
Overview
Description
2-Bromo-4’-methylacetophenone is an organic compound belonging to the class of α-bromoketones. It is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position of the acetophenone structure. This compound is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions .
Scientific Research Applications
2-Bromo-4’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of antibacterial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and plasticizers
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromo-4’-methylacetophenone is primarily used as an organic synthesis and pharmaceutical chemistry intermediate . It is also used in the synthesis of fragrances, essences, and pesticide molecules . .
Mode of Action
It is known to be used in the general fluorous thiol quenching method . It has also been used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .
Result of Action
Its primary use as an intermediate in organic synthesis suggests that its main effect is likely the facilitation of chemical reactions leading to the formation of other compounds .
Action Environment
The action of 2-Bromo-4’-methylacetophenone, like many other chemical compounds, can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, it’s classified as combustible solids , indicating that it should be kept away from heat sources or open flames.
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methylacetophenone typically involves the bromination of 4’-methylacetophenone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of around 55°C for approximately 40 minutes. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with dichloromethane and water, followed by drying and concentration .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4’-methylacetophenone may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-methylacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted acetophenones.
Reduction: Formation of 2-bromo-4’-methylphenylethanol.
Oxidation: Formation of 2-bromo-4’-methylbenzoic acid.
Comparison with Similar Compounds
2-Bromo-4’-methylacetophenone can be compared with other similar compounds such as:
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromoacetophenone
- 2-Bromo-3’-methoxyacetophenone
- 2-Bromo-4’-nitroacetophenone
Uniqueness: The presence of the methyl group at the fourth position in 2-Bromo-4’-methylacetophenone distinguishes it from other brominated acetophenones. This structural feature can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGXFREOJHJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210929 | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-41-0 | |
Record name | 4-Methylphenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 619-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DX9QRY7DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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